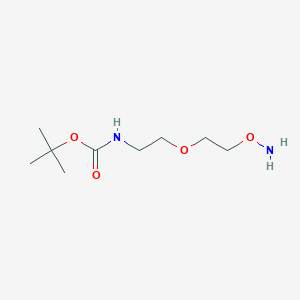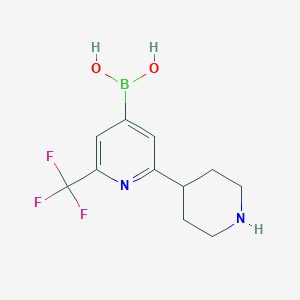
(2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridin-4-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridin-4-yl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a piperidine ring, a trifluoromethyl group, and a pyridine ring, all of which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridin-4-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials, such as 2-chloro-6-(trifluoromethyl)pyridine.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with the pyridine ring.
Boronic Acid Formation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the boronic acid group is converted to other functional groups such as alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly at the piperidine or pyridine rings, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
(2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridin-4-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of cancer or infectious diseases.
Industry: It is utilized in the development of advanced materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of (2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridin-4-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of the target, depending on the specific context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-(Piperidin-4-yl)pyridin-4-yl)boronic acid: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.
(2-(Piperidin-4-yl)-6-methylpyridin-4-yl)boronic acid: Contains a methyl group instead of a trifluoromethyl group, leading to different chemical properties.
(2-(Piperidin-4-yl)-6-chloropyridin-4-yl)boronic acid: The presence of a chlorine atom instead of a trifluoromethyl group can influence its reactivity and interactions.
Uniqueness
The presence of the trifluoromethyl group in (2-(Piperidin-4-yl)-6-(trifluoromethyl)pyridin-4-yl)boronic acid imparts unique chemical properties, such as increased lipophilicity and electron-withdrawing effects. These characteristics can enhance its reactivity and potential biological activities, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H14BF3N2O2 |
|---|---|
Molekulargewicht |
274.05 g/mol |
IUPAC-Name |
[2-piperidin-4-yl-6-(trifluoromethyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C11H14BF3N2O2/c13-11(14,15)10-6-8(12(18)19)5-9(17-10)7-1-3-16-4-2-7/h5-7,16,18-19H,1-4H2 |
InChI-Schlüssel |
QIWNWLIVDWLLOV-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=NC(=C1)C(F)(F)F)C2CCNCC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


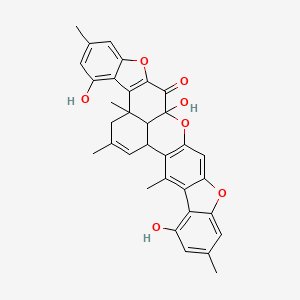
![Ethyl 3-[(phenylsulfonyl)oxy]-5-isoxazoleacetate](/img/structure/B14078568.png)
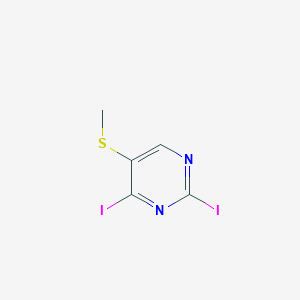

![2-(Furan-2-ylmethyl)-7-methyl-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078579.png)
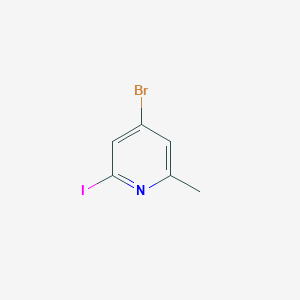
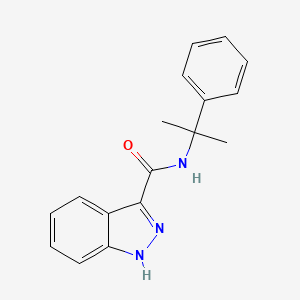
![1,3,6,7-tetramethyl-8-[2-(phenylamino)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14078583.png)
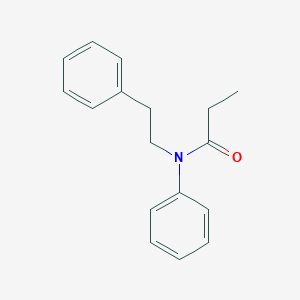

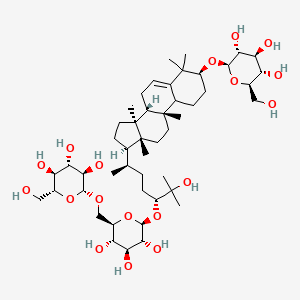
![Tert-butyl 1,1-difluoro-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B14078610.png)
![Bicyclo[3.2.0]heptane](/img/structure/B14078613.png)
